Phenyl glycidyl ether

描述

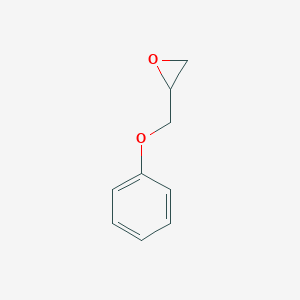

Structure

3D Structure

属性

IUPAC Name |

2-(phenoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUMYWMJTYZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25265-27-4 | |

| Record name | Oxirane, 2-(phenoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25265-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021145 | |

| Record name | Phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl glycidyl ether is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid. [Note: A solid below 38 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid., Colorless liquid. [Note: A solid below 38 °F.] | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-(phenoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL GLYCIDYL ETHER (PGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/173 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245 °C, 473 °F | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL GLYCIDYL ETHER (PGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/173 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 200 °F (NTP, 1992), 248 °F, 248 °F (Closed Cup), 114 °C c.c. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL GLYCIDYL ETHER (PGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/173 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992), 12.9% in octane; completely sol in acetone and toluene, In water, 2,400 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.24, 0.2% | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1092 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1109 at 21 °C, Relative density (water = 1): 1.11, 1.11 | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL GLYCIDYL ETHER (PGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/173 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.37 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.37 (Air = 1), Relative vapor density (air = 1): 4.37, 4.37 | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL GLYCIDYL ETHER (PGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/173 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 1.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.33, 0.01 mmHg | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL GLYCIDYL ETHER (PGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/173 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid (Note: A solid below 38 degrees F) | |

CAS No. |

122-60-1, 71031-02-2 | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(phenoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-(phenoxymethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KJQ1655I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL GLYCIDYL ETHER (PGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/173 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 1,2-epoxy-3-phenoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

38.3 °F (NTP, 1992), 3.5 °C, 38 °F | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL GLYCIDYL ETHER (PGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/173 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0498.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Phenyl Glycidyl Ether: A Comprehensive Technical Guide

IUPAC Name: 2-(phenoxymethyl)oxirane CAS Number: 122-60-1

This technical guide provides an in-depth overview of Phenyl Glycidyl Ether (PGE), a versatile epoxy compound utilized across various scientific and industrial domains. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, toxicological data, experimental protocols, and relevant biochemical pathways.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.19 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 3.5 °C (38.3 °F) | [2][3] |

| Boiling Point | 245 °C (473 °F) at 760 mmHg | [1][2][3] |

| Density | 1.109 g/mL at 25 °C | [4] |

| Vapor Pressure | 0.01 mmHg at 20 °C (68 °F) | [2] |

| Vapor Density | 4.37 (Air = 1) | [2] |

| Water Solubility | 1 to 5 mg/mL at 18 °C (64°F) | [2][3] |

| Flash Point | > 93.3 °C (> 200 °F) | [2][3] |

| Refractive Index | 1.5307 at 21 °C | [3] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 (Oral) | 3850 mg/kg | Rat | Oral | [5] |

| LD50 (Oral) | 1400 mg/kg | Mouse | Oral | [5] |

| LD50 (Dermal) | 1500 µL/kg | Rabbit | Skin | [5] |

| LC50 (Inhalation) | >100 ppm / 8H | Rat | Inhalation | [5] |

| LC50 (Inhalation) | >100 ppm / 4H | Mouse | Inhalation | [5] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes | Reference |

| OSHA (PEL) | 10 ppm (60 mg/m³) | 8-hr TWA | [6] |

| NIOSH (REL) | 1 ppm (6 mg/m³) | 15-minute Ceiling | [6] |

| ACGIH (TLV) | 1 ppm (6.1 mg/m³) | TWA | [6] |

| IDLH | 100 ppm | Potential occupational carcinogen | [2][6] |

Experimental Protocols

This section details methodologies for key experiments involving this compound, providing a foundation for reproducible research.

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of phenol with epichlorohydrin in the presence of a basic catalyst.[7]

Materials:

-

Phenol

-

Epichlorohydrin

-

Sodium hydroxide (or other suitable base)

-

Solvent (optional)

Procedure:

-

Phenol and an excess of epichlorohydrin are charged into a reaction vessel.

-

A basic catalyst, such as sodium hydroxide, is added portion-wise to the reaction mixture. This facilitates the initial formation of a halohydrin.

-

The reaction temperature is controlled to prevent unwanted side reactions.

-

Following the formation of the intermediate, a dehydrochlorination step is carried out by washing with a sodium hydroxide solution, which promotes the formation of the epoxide ring of this compound.

-

The resulting mixture is then purified, typically through distillation, to isolate the this compound from unreacted starting materials and byproducts like water and sodium chloride.

A patented method describes a two-step process involving a ring-opening reaction with a ternary complex catalyst followed by a ring-closure reaction with sodium hydroxide solution.[8]

Determination of this compound in Workplace Air

This protocol outlines a method for quantifying PGE in air samples using solvent desorption gas chromatography.[9][10]

Materials and Equipment:

-

Activated carbon tubes for sample collection

-

Personal sampling pump

-

Desorption solvent: 25% acetone in carbon disulfide

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column for separation

Procedure:

-

Sample Collection: Air is drawn through an activated carbon tube at a known flow rate for a specified time to collect airborne PGE.

-

Sample Preparation: The collected PGE is desorbed from the carbon tube using a solution of 25% acetone in carbon disulfide.

-

GC Analysis: An aliquot of the desorption solution is injected into the GC-FID system.

-

Quantification: The concentration of PGE is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. The linear range for this method has been reported as 10.0-1109.0 μg/ml.[9][10]

Reaction of this compound with Dicyandiamide

This experimental setup serves as a model for studying the curing mechanism of epoxy resins.[11]

Materials:

-

This compound (PGE)

-

Dicyandiamide (DICY)

-

Dimethyl sulfoxide-d6 (DMSO-d6) for NMR analysis

-

Heating mantle with temperature control

-

Reflux condenser

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (e.g., silica gel, elution solvent)

-

Rotary evaporator

-

Vacuum oven

-

NMR spectrometer

Procedure:

-

A mixture of PGE and dicyandiamide (e.g., a 4:1 molar ratio) is heated in a reaction vessel equipped with a reflux condenser.

-

The reaction is maintained at a constant temperature (e.g., 120°C) for a set duration (e.g., 4 hours).

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction products are separated and purified using column chromatography.

-

The isolated products are dried under vacuum.

-

The chemical structures of the products are characterized using ¹H NMR and ¹³C NMR spectroscopy to elucidate the reaction mechanism.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Metabolic Pathway of this compound in Rats

The metabolism of this compound in rats proceeds through two primary pathways: glutathione conjugation and epoxide hydrolysis.[12]

Caption: Metabolic fate of this compound in rats.

References

- 1. This compound (PGE) | Occupational Safety and Health Administration [osha.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound - IDLH | NIOSH | CDC [cdc.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. CN104592167B - Method for preparing this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. [Determination of this compound in workplace air by solvent desorption gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Urinary metabolite profile of phenyl and o-cresyl glycidyl ether in rats: identification of a novel pathway leading to N-acetylserine O-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl glycidyl ether molecular weight and formula

An In-depth Technical Guide to Phenyl Glycidyl Ether: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound (PGE), a versatile aromatic organic compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, with a strong emphasis on safety and handling.

Core Chemical Identity

This compound is an aromatic ether belonging to the glycidyl ether class of compounds.[1][2] It is primarily used to reduce the viscosity of epoxy resin systems.[1]

-

Molecular Weight: 150.17 g/mol [3] (also cited as 150.177 g·mol⁻¹[1], 150.19 g/mol [4][5], and 150.178 g/mol [6])

-

CAS Registry Number: 122-60-1[1]

Synonyms: Glycidyl phenyl ether, 1,2-Epoxy-3-phenoxypropane, (Phenoxymethyl)oxirane, PGE, Phenol glycidyl ether, Phenyl 2,3-epoxypropyl ether.[1][3][4][7]

Physicochemical Properties

This compound is a colorless liquid with a characteristic, sweet, but often considered unpleasant, odor.[3][8][9] It is soluble in ether and benzene but has low solubility in water.[8][10] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4] |

| Molecular Weight | 150.17 g/mol | [3] |

| Melting Point | 3.5 °C (38.3 °F) | [1][8] |

| Boiling Point | 245 °C (473 °F) at 760 mmHg | [1][5] |

| Density | 1.109 g/mL at 25 °C | [8][10] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [5] |

| Vapor Density | 4.37 (relative to air) | [5] |

| Flash Point | > 114 °C (> 200 °F) | [5][9] |

| Water Solubility | 2.4 g/L at 20 °C | [10] |

| LogP | 1.12 - 1.61 | [3][6][10] |

| Refractive Index | 1.5307 - 1.531 at 20-21 °C | [3][8] |

Experimental Protocols: Synthesis

The primary industrial synthesis of this compound involves the reaction of phenol with epichlorohydrin.[1][10] This process can be conducted through various methods, including one-step and two-step procedures.

Two-Step Synthesis Protocol

A common method involves a two-step process: a ring-opening reaction followed by a ring-closure (dehydrochlorination) reaction.[1][11]

Step 1: Ring-Opening Reaction (Intermediate Formation)

-

Reactants: Phenol and epichlorohydrin are used as the primary raw materials.[11]

-

Catalyst: A ternary compound catalyst system can be employed, consisting of N,N-dimethylethanolamine, tetrabutylammonium hydrogen sulfate, and a quaternary ammonium salt.[11]

-

Procedure: The reactants are mixed in a reactor under a nitrogen atmosphere. The reaction temperature is maintained between 70-100 °C. This step produces the intermediate, phenyl chlorohydrin.[11]

Step 2: Ring-Closure Reaction (Dehydrochlorination)

-

Reactant: The intermediate phenyl chlorohydrin is reacted with a sodium hydroxide solution.[1][11]

-

Procedure: The addition of sodium hydroxide facilitates the dehydrochlorination, closing the epoxide ring to form this compound.[1] The primary waste products are water and sodium chloride.[1]

-

Purification: The process is followed by washing and refining steps. Excess epichlorohydrin can be recovered under vacuum and reused.[11]

Microreactor Synthesis

A high-efficiency synthesis method utilizes a microreactor to shorten reaction times and minimize side reactions.[12]

-

Reactants: Phenol and epichlorohydrin (molar ratio of 1:1 to 1:1.3).[12]

-

Catalyst: Catalysts such as tetrabutylammonium bromide, tetramethylammonium bromide, or polyethylene glycol are used.[12]

-

Procedure: The reactants and catalyst are fed into a microreactor. The reaction is carried out at a temperature of 30-100 °C with a very short reaction time of 2-30 minutes. This method can achieve yields exceeding 98%.[12]

The synthesis pathway is visualized in the diagram below.

Caption: General synthesis pathway for this compound.

Applications in Research and Drug Development

This compound's reactivity makes it a valuable compound in various scientific and industrial fields.

-

Epoxy Resin Modifier: It is frequently used as a reactive diluent for epoxy resins to lower viscosity while becoming part of the cured polymer network.[2][10] This enhances flexibility, adhesion, and thermal properties for applications in coatings, adhesives, and sealants.[2]

-

Chemical Intermediate: The reactive epoxide group allows PGE to serve as a versatile intermediate in the synthesis of other chemicals, including surfactants and compounds for pharmaceutical research.[2][8]

-

Model Compound in Curing Studies: Due to its monofunctional nature, PGE is often used as a model compound to study the complex curing mechanisms of epoxy resins, for instance, in reactions with hardeners like dicyandiamide.[13][14]

The diagram below illustrates the logical relationship of PGE's core function as a reactive intermediate.

Caption: Key functional roles of this compound.

Toxicology and Safety

This compound is a hazardous substance that requires careful handling. It is considered a potential occupational carcinogen and may cause reproductive toxicity.[3][15]

-

Hazards: PGE is combustible and can form unstable peroxides upon exposure to oxygen.[5][9] It is irritating to the eyes, skin, and respiratory tract.[9][15] Prolonged contact may lead to skin sensitization and allergic reactions.[9][15] The substance is also harmful to aquatic organisms with long-lasting effects.[9][16]

-

Exposure Routes: Absorption can occur through inhalation of its aerosol and through the skin.[9]

-

Personal Protective Equipment (PPE): When handling PGE, appropriate PPE is mandatory. This includes chemical splash goggles, protective gloves, and protective clothing.[7] In environments where exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[7]

Emergency and Spill Response Protocol

Facilities using this material should be equipped with an eyewash station and a safety shower.[7] The following workflow outlines the general procedure for handling a spill.

Caption: Workflow for managing a this compound spill.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]

- 3. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. osha.gov [osha.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]

- 9. ICSC 0188 - this compound [inchem.org]

- 10. sfdchem.com [sfdchem.com]

- 11. CN104592167B - Method for preparing this compound - Google Patents [patents.google.com]

- 12. CN103739571A - Synthesis method of this compound - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

Synthesis of Phenyl glycidyl ether from phenol and epichlorohydrin

An In-depth Technical Guide to the Synthesis of Phenyl Glycidyl Ether from Phenol and Epichlorohydrin

Introduction

This compound (PGE), with the IUPAC name 2-(phenoxymethyl)oxirane, is an aromatic glycidyl ether extensively used as a reactive diluent in epoxy resin formulations to reduce viscosity.[1][2][3] Its structure, containing a phenyl ring, an ether linkage, and an epoxy group, imparts desirable properties such as improved heat resistance and chemical resistance to the cured epoxy systems.[4] The primary industrial synthesis route for PGE involves the reaction of phenol with epichlorohydrin in the presence of a base.[1][5][6] This guide provides a detailed technical overview of this synthesis, targeting researchers and professionals in chemical and drug development.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from phenol and epichlorohydrin is typically a two-step process. The reaction is often facilitated by a phase-transfer catalyst (PTC) to enhance the reaction rate and yield between reactants that are in different phases (e.g., an aqueous solution of a base and an organic phase of the reactants).[4][7][8]

-

Step 1: Ring-Opening (Addition Reaction) Phenol is first deprotonated by a base (commonly sodium hydroxide) to form the sodium phenoxide salt. This highly nucleophilic phenoxide ion then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate, 1-chloro-3-phenoxy-2-propanol.[4][9]

-

Step 2: Ring-Closure (Dehydrochlorination) In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis (SN2 reaction), displacing the adjacent chloride ion to form the new three-membered epoxide ring of this compound.[1][5][9] Water and sodium chloride are formed as byproducts.[1]

The overall reaction is as follows:

C₆H₅OH + CH₂(O)CHCH₂Cl + NaOH → C₆H₅OCH₂CH(O)CH₂ + NaCl + H₂O

Catalysis in PGE Synthesis

The use of a phase-transfer catalyst is crucial for achieving high efficiency in the synthesis of PGE, especially in industrial settings.[4] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide or benzyltrimethylammonium bromide, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where epichlorohydrin is present.[8][10][11] This overcomes the immiscibility of the reactants, leading to:

-

Increased reaction rates.

-

Milder reaction conditions (lower temperatures).

-

Higher yields and purity by minimizing side reactions.[4][10]

Experimental Protocols

Several methods for the synthesis of PGE have been developed, ranging from traditional one-pot methods to more advanced two-step processes and the use of microreactors to improve efficiency.[4][7][10]

Two-Step Synthesis Protocol

This method, adapted from patented industrial processes, separates the ring-opening and ring-closure reactions to optimize conditions for each step and improve the final product's purity.[4]

Step A: Ring-Opening Reaction

-

Reactants: Phenol and epichlorohydrin are charged into a reactor, typically in a molar ratio of 1:1 to 1:1.3.[10] An excess of epichlorohydrin is often used.

-

Catalyst: A ternary catalyst system can be employed, for example, comprising N,N-dimethylethanolamine, tetrabutylammonium hydrogen sulfate, and a polyquaternary ammonium salt.[4]

-

Conditions: The reaction is conducted under a nitrogen atmosphere at a temperature of 70–100°C.[4]

-

Procedure: The mixture is stirred until the reaction, monitored by techniques like thin-layer chromatography (TLC), is complete, yielding the intermediate phenyl chlorohydrin.[4][12]

Step B: Ring-Closure Reaction

-

Reactant: The phenyl chlorohydrin intermediate is reacted with a sodium hydroxide solution. The molar ratio of epichlorohydrin (from the first step) to sodium hydroxide is typically 1:0.8 to 1:1.5.[4]

-

Conditions: The ring-closure reaction is carried out under nitrogen protection at a temperature of 40–70°C.[4]

-

Procedure: After the reaction is complete, the mixture is allowed to separate into layers.

Work-up and Purification

-

Washing: The organic layer containing the crude this compound is separated, and the salt byproduct is removed with the aqueous layer. The organic layer is then washed with water to remove any remaining base and salt.[4]

-

Refining: Excess epichlorohydrin is recovered from the crude product via vacuum distillation. The final this compound product is then purified by further vacuum distillation.[4]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound under various conditions.

| Parameter | Value/Condition | Yield (%) | Reference |

| Method | Two-Step Synthesis | ||

| Phenol:Epichlorohydrin Ratio | 1:2 to 1:4 (mass ratio) | High | [4] |

| Catalyst | Ternary system (N,N-dimethylethanolamine, tetrabutylammonium hydrogen sulfate, polyquaternary ammonium salt-7) | High | [4] |

| Ring-Opening Temperature | 70–100°C | [4] | |

| Ring-Closure Temperature | 40–70°C | [4] | |

| Method | Microreactor Synthesis | ||

| Phenol:Epichlorohydrin Ratio | 1:1 to 1:1.3 (molar) | >98% | [10] |

| Catalyst | Tetrabutylammonium bromide, Polyethylene glycol 400, etc. (0.5 wt%) | >98% | [10] |

| Reaction Temperature | 30–100°C | [10] | |

| Reaction Time | 2–30 minutes | [10] |

Characterization of this compound

The identity and purity of the synthesized PGE are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks for the protons and carbons of the oxirane ring and the phenoxy group can be unambiguously assigned.[6][12][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. Key absorptions include those for the C-O-C stretching of the ether and epoxide groups, and the characteristic peaks of the benzene ring.

-

Gas Chromatography (GC): GC is often used to determine the purity of the final product and to quantify any remaining starting materials or byproducts.

-

Epoxy Equivalent Weight (EEW): This is a quality control test to measure the epoxy value, which is the weight of resin in grams that contains one mole of epoxide groups.[1]

Mandatory Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for PGE synthesis.

Conclusion

The synthesis of this compound from phenol and epichlorohydrin is a well-established and optimized industrial process. The use of a two-step reaction pathway, often enhanced by phase-transfer catalysis, allows for high yields and purity. For researchers and professionals, understanding the underlying reaction mechanism, the role of catalysis, and detailed experimental protocols is essential for the successful synthesis and application of this important epoxy resin modifier. Advances such as the use of microreactors continue to improve the efficiency and environmental footprint of this synthesis.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CN104592167B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]

- 6. This compound | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN104592167A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. odr.chalmers.se [odr.chalmers.se]

- 10. CN103739571A - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. biomedres.us [biomedres.us]

- 12. rsc.org [rsc.org]

- 13. Glycidyl phenyl ether(122-60-1) 1H NMR spectrum [chemicalbook.com]

Metabolic Fate of Phenyl Glycidyl Ether In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of Phenyl glycidyl ether (PGE), a compound of interest in industrial and pharmaceutical settings. This document details the primary biotransformation routes, identifies key metabolites, and presents quantitative excretion data. Furthermore, it outlines detailed experimental methodologies for studying PGE metabolism and visualizes the metabolic pathways and experimental workflows.

Core Metabolic Pathways

In vivo, this compound is primarily metabolized through two main pathways: glutathione (GSH) conjugation and epoxide hydrolysis.[1][2][3] These pathways serve to detoxify the reactive epoxide ring of PGE, facilitating its excretion from the body.

Glutathione Conjugation Pathway

The conjugation of PGE with glutathione is a critical detoxification route.[1][4] This reaction is catalyzed by Glutathione S-transferases (GSTs). The initial glutathione conjugate undergoes further enzymatic processing in what is known as the mercapturic acid pathway. This involves sequential cleavage of the glutamate and glycine residues by γ-glutamyltransferase and dipeptidases, respectively, followed by N-acetylation of the remaining cysteine conjugate by N-acetyltransferases to form the final mercapturic acid metabolite.

The primary metabolite from this pathway is N-acetyl-S-(2-hydroxy-3-phenoxypropyl)-l-cysteine , commonly referred to as this compound mercapturic acid (PGEMA).[1][2][3]

Epoxide Hydrolysis Pathway

The second major metabolic route involves the hydrolysis of the epoxide ring, a reaction catalyzed by epoxide hydrolases (EHs).[1][3] This enzymatic hydration leads to the formation of a diol intermediate, which is subsequently oxidized.

The major urinary metabolite resulting from this pathway is 3-(phenyloxy)lactic acid (POLA) .[1][2][3] Further metabolism of POLA has been proposed to lead to the formation of another metabolite, N-acetyl-O-phenylserine (NAPS) , through subsequent oxidation, transamination, and N-acetylation.[1][3][5]

Quantitative Metabolite Data

Studies in rats have quantified the urinary excretion of the major metabolites of PGE following intraperitoneal administration. The data reveals a dose-dependent relationship for the excretion of PGEMA.

| Metabolite | Dose (mmol/kg) | Percentage of Dose Excreted in Urine | Reference |

| PGEMA | 0.033 - 1.0 | 27% declining to 10% with increasing dose | [1][5] |

| NAPS | Not specified | 27% | [5] |

Metabolic Pathways and Experimental Workflow Visualizations

To clarify the biotransformation of PGE and the process of its study, the following diagrams are provided.

Detailed Experimental Protocols

The following sections provide a representative, detailed methodology for conducting in vivo metabolism studies of this compound.

Animal Study Protocol

-

Animal Model: Male Wistar rats (8-10 weeks old, 200-250 g) are commonly used. Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

-

Dosing: this compound is administered via intraperitoneal (i.p.) injection. Prepare dosing solutions in a suitable vehicle such as corn oil. Doses can range from 0.033 to 1.0 mmol/kg body weight to assess dose-dependency of metabolism.[1]

-

Urine Collection: House individual rats in metabolic cages designed to separate urine and feces. Collect urine over a 24-hour period into collection vessels maintained at low temperatures (e.g., on dry ice) to minimize degradation of metabolites. Record the total volume of urine for each animal. Store urine samples at -80°C until analysis.

Sample Preparation for GC-MS Analysis

-

Extraction of Metabolites:

-

Thaw urine samples on ice.

-

Take a 1 mL aliquot of urine and acidify to approximately pH 2-3 with hydrochloric acid.

-

Add an internal standard (e.g., a structurally similar compound not present in urine) for quantification.

-

Extract the acidified urine with 3 mL of ethyl acetate or diethyl ether by vortexing for 2 minutes.[1]

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the organic (upper) layer to a clean tube.

-

Repeat the extraction process twice more, pooling the organic layers.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 60°C for 60 minutes to convert the metabolites into their volatile trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before injection into the GC-MS system.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight mass analyzer) is used for the separation and detection of the derivatized metabolites.

-

GC Conditions (Representative):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 70°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 10°C/min.

-

Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 50 to 600.

-

Data Acquisition: Full scan mode for metabolite identification. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

-

-

Metabolite Identification: Identification of metabolites is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards, or by interpretation of the fragmentation patterns. The presence of characteristic ions for the TMS derivatives of the expected metabolites (PGEMA, POLA, NAPS) would be used for confirmation.

This guide provides a foundational understanding of the in vivo metabolic pathways of this compound. The detailed protocols and visualizations are intended to aid researchers in the design and execution of further studies in this area.

References

Phenyl Glycidyl Ether: A Technical Guide to its Carcinogenicity and Genotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl glycidyl ether (PGE) is a reactive chemical intermediate widely used in the production of epoxy resins. Its toxicological profile, particularly its carcinogenicity and genotoxicity, has been the subject of numerous scientific investigations. This technical guide provides a comprehensive overview of the existing data on the carcinogenic and genotoxic potential of PGE. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter this compound or its derivatives. This document summarizes key quantitative data in structured tables, details experimental methodologies from pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the toxicological properties of this compound.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans (Group 2B) ," based on sufficient evidence of carcinogenicity in experimental animals.[1] The primary evidence for its carcinogenic potential comes from inhalation studies in rats, which have demonstrated the induction of nasal cavity tumors.

In Vivo Carcinogenicity Data

A key study by Lee et al. (1983) provides the most comprehensive in vivo carcinogenicity data for PGE.[2] In this study, Charles River Sprague-Dawley rats were exposed to PGE via inhalation for two years. The results, summarized in the table below, show a significant increase in the incidence of nasal epidermoid carcinoma at the highest exposure concentration.

Table 1: Incidence of Nasal Epidermoid Carcinoma in Rats Exposed to this compound by Inhalation [2]

| Exposure Concentration (ppm) | Sex | Number of Animals | Incidence of Nasal Epidermoid Carcinoma |

| 0 | Male | 100 | 0 |

| 1 | Male | 100 | 0 |

| 12 | Male | 100 | 14 |

| 0 | Female | 100 | 0 |

| 1 | Female | 100 | 0 |

| 12 | Female | 100 | 4 |

*Statistically significant increase compared to control group.

Experimental Protocol: Two-Year Inhalation Study in Rats

The following protocol is based on the study conducted by Lee et al. (1983):[2]

-

Test Substance: this compound (99.6% purity)

-

Animal Model: Male and female Charles River Sprague-Dawley rats

-

Group Size: 100 animals per sex per group

-